Phenylacetyl chloride

概述

描述

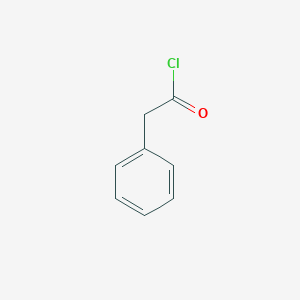

Phenylacetyl chloride (C₆H₅CH₂COCl, CAS 103-80-0) is an acyl chloride derivative of phenylacetic acid. It is a colorless, volatile liquid with a density of 1.169 g/mL and a boiling point of 94–95 °C at 12 mmHg . Its reactivity stems from the electrophilic carbonyl carbon and the labile chlorine atom, making it a versatile reagent in organic synthesis for acylation reactions, particularly in pharmaceuticals, agrochemicals, and stereochemical analysis .

Key properties:

准备方法

Synthetic Routes and Reaction Conditions: Phenylacetyl chloride can be synthesized through several methods:

Thionyl Chloride Method: Phenylacetic acid reacts with thionyl chloride (SOCl2) to produce this compound.

Phosphorus Pentachloride Method: Phenylacetic acid reacts with phosphorus pentachloride (PCl5) to form this compound, phosphorus oxychloride (POCl3), and hydrogen chloride (HCl).

Phosgene Method: Phenylacetic acid reacts with phosgene (COCl2) in the presence of a catalyst to yield this compound.

Industrial Production Methods: In industrial settings, the thionyl chloride method is commonly used due to its simplicity and high yield. The reaction is typically conducted in a well-ventilated area or under a fume hood to manage the release of gases .

化学反应分析

Phenylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Friedel-Crafts Acylation: Used in the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), forming ketones.

Hydrolysis: Reacts with water to produce phenylacetic acid and hydrochloric acid (HCl).

Common Reagents and Conditions:

Alcohols: Esterification reactions often use pyridine as a base and dichloromethane as a solvent.

Lewis Acids: Friedel-Crafts acylation requires a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Amides: From reactions with amines.

Esters: From reactions with alcohols.

科学研究应用

Pharmaceutical Applications

Phenylacetyl chloride is primarily utilized in the synthesis of various pharmaceutical compounds, particularly penicillin derivatives. Its reactivity allows for the formation of acylated products that are crucial for antibiotic activity.

Case Study: Penicillin Synthesis

This compound is integral in the preparation of semi-synthetic penicillins. The compound reacts with penicillin G to produce phenoxymethyl penicillin, which exhibits greater stability against gastric acid and improved absorption characteristics compared to its predecessors . This modification enhances the efficacy of penicillin in treating bacterial infections.

Table 1: Comparison of Penicillin Derivatives

| Compound | Stability Against Acid | Absorption Rate | Therapeutic Use |

|---|---|---|---|

| Penicillin G | Low | Moderate | General bacterial infections |

| Phenoxymethyl Penicillin | High | High | Mild to moderate infections |

Industrial Applications

In addition to its pharmaceutical uses, this compound plays a significant role in the chemical industry, particularly in the synthesis of dyes and flavoring agents.

Synthesis of Dyes

PAC is employed in synthesizing various azo dyes, which are widely used in textiles and food products. The compound serves as an acylating agent, facilitating the introduction of phenylacetyl groups into dye molecules, enhancing their stability and color properties .

Flavoring Agents

The compound is also used to prepare esters that contribute to flavor profiles in food products. Its ability to form esters with alcohols makes it valuable in the food industry for creating synthetic flavors .

Research Applications

This compound is utilized in academic and industrial research settings for various purposes, including:

作用机制

Phenylacetyl chloride can be compared with other acyl chlorides such as:

Benzoyl Chloride (C7H5ClO): Used in the synthesis of benzoyl peroxide and other benzoyl derivatives.

Acetyl Chloride (C2H3ClO): Commonly used in acetylation reactions to introduce acetyl groups.

Propionyl Chloride (C3H5ClO): Used in the synthesis of propionyl derivatives.

Uniqueness: this compound is unique due to its phenyl group, which imparts distinct reactivity and properties compared to other acyl chlorides. This makes it particularly useful in the synthesis of aromatic compounds and pharmaceuticals .

相似化合物的比较

Comparison with Similar Acyl Chlorides

Reactivity in Acylation Reactions

a) Substrate Specificity :

- Phenylacetyl Chloride vs. Benzoyl Chloride (C₆H₅COCl) :

- This compound reacts with amines (e.g., tropine) to form esters, but excess reagent can lead to quaternary ammonium salts due to interactions with tertiary amines . Benzoyl chloride, with a shorter alkyl chain, exhibits less steric hindrance and higher reactivity toward primary amines.

- In Mosher’s method, this compound derivatives (e.g., MTPA-Cl) are preferred for determining absolute configurations of chiral centers due to their trifluoromethyl group enhancing NMR sensitivity .

- This compound vs. Acetyl Chloride (CH₃COCl) :

b) Reaction Byproducts :

- This compound tends to form anhydrides in the presence of bases (e.g., K₂CO₃), whereas benzoyl chloride predominantly forms esters under similar conditions .

Solvolysis Mechanisms

This compound undergoes addition/elimination in ethanol/water mixtures, while in aqueous ethanol (<80% alcohol), it shifts to an ionization mechanism (Sₙ1-like pathway). In contrast, acetyl chloride follows an Sₙ2 mechanism due to its lower steric bulk .

| Compound | Solvolysis Pathway (Alcohol/Water) | Rate Constant (k, s⁻¹) | Selectivity (S)* |

|---|---|---|---|

| Phenylacetyl Cl | Addition/elimination | 2.5 × 10⁻⁴ | 0.8–1.2 |

| Chloroacetyl Cl | Addition/elimination | 3.1 × 10⁻⁴ | 0.7–1.0 |

| Acetyl Cl | Sₙ2 | 5.6 × 10⁻⁴ | 0.3–0.5 |

*S = ([ester]/[acid]) × ([H₂O]/[ROH]) .

Stability and Handling

- Moisture Sensitivity : this compound decomposes rapidly in water, releasing HCl, whereas benzoyl chloride hydrolyzes more slowly due to its aromatic stabilization .

Pharmaceutical Intermediates

- Atropine Synthesis : this compound couples with tropine to form ester intermediates, though competing reactions with tertiary amines necessitate precise stoichiometry .

- CAR Ligands: It cyclizes with aminothiazoles/pyridines to form imidazo[1,2-a]pyridine scaffolds, a reaction less efficient with acetyl chloride due to smaller substituents .

Key Differentiators

| Parameter | This compound | Benzoyl Chloride | Acetyl Chloride |

|---|---|---|---|

| Reactivity | Moderate (steric hindrance) | High (aromatic ring) | Very high (small size) |

| Byproducts | Anhydrides | Esters | Acetic acid |

| Chiral Analysis | Preferred for Mosher esters | Rarely used | Not applicable |

| Thermal Behavior | Forms ketenes | Stable | Stable |

生物活性

Phenylacetyl chloride (PAC) is an important chemical compound utilized in various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. This article explores its biological activity, including its antimicrobial properties, potential applications in drug synthesis, and safety considerations.

This compound is a colorless to yellow liquid with the chemical formula C₈H₇ClO. It is primarily used as an acylating agent in organic synthesis, enabling the formation of amides and esters. The compound is synthesized through the reaction of phenylacetic acid with thionyl chloride or phosphorus pentachloride, producing PAC and releasing hydrochloric acid as a byproduct .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylacetyl compounds, particularly phenylacetic acid (PAA), which is derived from PAC. PAA exhibits significant antibacterial activity against various pathogens. For instance, research indicates that PAA can effectively inhibit the growth of Agrobacterium tumefaciens, demonstrating an IC₅₀ value of 0.8038 mg/mL . The mechanism of action involves:

- Disruption of Cell Membrane Integrity : PAA damages the bacterial cell membrane, leading to leakage of cellular contents.

- Inhibition of Protein Synthesis : It interferes with the metabolic processes necessary for protein production.

- Alteration of Cellular Metabolism : PAA affects key metabolic pathways, including the tricarboxylic acid cycle, which diminishes energy production in bacteria .

Case Studies

- Vaginal Health : A study investigated the role of PAA in managing vaginitis. The results demonstrated that PAA reduced inflammation and microbial load in a mouse model, suggesting its potential as a therapeutic agent for vaginal infections caused by Gardnerella vaginalis and Candida albicans .

- Cancer Research : In another study, PAC derivatives were synthesized and evaluated for their effects on human lymphoma B cells. Compounds derived from PAC showed selective inhibition of glutaminase (GLS), an enzyme critical for cancer cell metabolism, leading to reduced tumor growth in xenograft models .

Applications in Drug Development

This compound serves as a precursor for various pharmaceutical compounds. Its ability to modify biological molecules enhances drug efficacy and specificity. For example:

- Synthesis of Amides : PAC is used to synthesize amides from amines, which are crucial in drug formulation.

- Preparation of Flavoring Agents : It also plays a role in creating esters used in flavorings and fragrances within the food industry .

Safety and Toxicological Considerations

This compound is classified as a corrosive substance. Exposure can lead to severe skin burns and respiratory irritation. The New Jersey Department of Health outlines several health hazards associated with PAC, including:

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing phenylacetyl chloride, and how can purity be validated?

this compound is typically synthesized via reaction of phenylacetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reagent Ratios : Use 1:1.2 molar ratio of phenylacetic acid to SOCl₂ under anhydrous conditions .

- Temperature Control : Maintain reflux at 70–80°C for 4–6 hours to ensure complete conversion .

- Purification : Distillation under reduced pressure (94–95°C at 12 mmHg) yields a colorless liquid .

- Purity Validation :

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is moisture-sensitive and corrosive. Key precautions:

- Storage : Tightly sealed containers in cool (<8°C), dry, ventilated areas; incompatible with water, alcohols, and strong bases .

- Handling : Use inert atmosphere (N₂/Ar) for reactions; wear acid-resistant gloves and eye protection.

- Spill Management : Neutralize with sodium bicarbonate or lime; avoid aqueous solutions to prevent exothermic hydrolysis .

Q. How can this compound be characterized using spectroscopic methods?

- ¹H/¹³C NMR : Peaks at δ 3.85 (s, CH₂COCl) and δ 128–135 (aromatic protons) confirm structure .

- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~700 cm⁻¹ .

- Elemental Analysis : Validate Cl content (theoretical: 22.9%) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies optimize coupling reactions of this compound with nucleophiles (e.g., amines, alcohols) to minimize side products?

- Base Selection : Triethylamine (TEA) or DMAP effectively scavenge HCl, preventing acid-catalyzed decomposition .

- Solvent Choice : Use DMA (dimethylacetamide) or THF to stabilize reactive intermediates .

- Stoichiometry : Excess this compound (2.0 equiv.) ensures complete conversion of sterically hindered nucleophiles (e.g., tropine derivatives) .

- Byproduct Mitigation : Monitor for quaternary ammonium salts (from tertiary amines) via TLC or in-line HPLC .

Q. How can reaction pathways involving this compound be computationally modeled to predict regioselectivity?

- DFT Calculations : Use Gaussian or ORCA software to map transition states for acylation reactions.

- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions .

- Case Study : Coupling with chiral alcohols (e.g., Mosher’s acid derivatives) shows steric and electronic factors dominate regioselectivity .

Q. What methods resolve structural ambiguities in this compound derivatives (e.g., atropine intermediates)?

- X-ray Crystallography : Resolve stereochemistry of crystalline intermediates (e.g., ester 7 in atropine synthesis) .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) .

- Kinetic Analysis : Track epimerization rates under basic conditions via time-resolved NMR .

Q. How do reaction conditions influence the stability of this compound in multistep syntheses?

- Temperature Sensitivity : Avoid prolonged heating >100°C to prevent decomposition to phenylacetic anhydride .

- pH Control : Maintain mildly acidic conditions (pH 4–6) during aqueous workups to avoid hydrolysis .

- In-line Purification : Use flow chemistry with scavenger resins (e.g., QuadraPure™) to remove excess reagent .

Q. Methodological Guidance

属性

IUPAC Name |

2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZCDNSFRSVYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059281 | |

| Record name | Benzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion. May also be combustible., Colorless liquid with a strong odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-80-0 | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30899DRND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。